5-[(1-benzyl-1H-indol-3-yl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[(1-benzyl-1H-indol-3-yl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C23H22N2OS2 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.11735568 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-assisted Synthesis and Potential GSK-3 Inhibitors
- Research has delved into the synthesis of derivatives, including those related to the mentioned compound, using microwave-assisted techniques. These compounds are investigated for their potential as GSK-3 inhibitors, highlighting their relevance in therapeutic applications, particularly in treating diseases where GSK-3 is implicated (Kamila & Biehl, 2012).
Anticancer Applications
- Novel substituted derivatives have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Some compounds have shown potent growth inhibition, indicating their potential as anticancer agents. This research underscores the importance of these compounds in developing new therapeutic strategies for cancer treatment (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Evaluation of Cancer Inhibitory Activity
- Another study synthesized 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives, incorporating different N-substituted-1H-indole into thiazolidine-2,4-dione. These compounds showed significant antitumor activity against various cancer cell lines, providing a foundation for further optimization as cancer inhibitory agents (Li Zi-cheng, 2013).
Anti-Inflammatory and Antimicrobial Agents
- Studies have also explored the anti-inflammatory and antimicrobial potential of thiazolidin-4-one derivatives. These investigations reveal that the derivatives exhibit significant activity, suggesting their use as anti-inflammatory and antimicrobial agents, which could lead to new treatments for related diseases (Shelke, Mhaske, Nandave, Narkhade, Walhekar, & Bobade, 2012).
Properties
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS2/c1-16(2)13-25-22(26)21(28-23(25)27)12-18-15-24(14-17-8-4-3-5-9-17)20-11-7-6-10-19(18)20/h3-12,15-16H,13-14H2,1-2H3/b21-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLCKOBPBJNAIP-MTJSOVHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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